molecular formula C19H18F3N5O2S B2806894 4-methyl-1-(1-(2-phenylthiazole-4-carbonyl)piperidin-4-yl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one CAS No. 2034328-69-1

4-methyl-1-(1-(2-phenylthiazole-4-carbonyl)piperidin-4-yl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one

Cat. No.: B2806894
CAS No.: 2034328-69-1
M. Wt: 437.44
InChI Key: KNOMKKFTAFWFOF-UHFFFAOYSA-N
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Description

4-methyl-1-(1-(2-phenylthiazole-4-carbonyl)piperidin-4-yl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one is a novel, complex heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. This molecule incorporates multiple privileged pharmacophores, including thiazole, triazolone, and piperidine rings, which are frequently found in compounds with diverse biological activities. The presence of the 2-phenylthiazole moiety is particularly notable, as this scaffold is extensively researched for its potential anti-inflammatory properties, with studies indicating its role as a key component in inhibitors targeting enzymes like COX and LOX . Furthermore, the 1,2,4-triazol-5(4H)-one core is a structure associated with various pharmacological effects, and its combination with the thiazole ring has been explored in the development of new antimicrobial and antifungal agents, as demonstrated by related adamantyl-thiazolo-triazol-6-one hybrids . The inclusion of a piperidine group and a metabolically stable trifluoromethyl group further enhances the molecule's potential as a bioactive scaffold, making it a valuable candidate for investigating new therapeutic agents. This compound is offered exclusively for research purposes and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-methyl-2-[1-(2-phenyl-1,3-thiazole-4-carbonyl)piperidin-4-yl]-5-(trifluoromethyl)-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F3N5O2S/c1-25-17(19(20,21)22)24-27(18(25)29)13-7-9-26(10-8-13)16(28)14-11-30-15(23-14)12-5-3-2-4-6-12/h2-6,11,13H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNOMKKFTAFWFOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN(C1=O)C2CCN(CC2)C(=O)C3=CSC(=N3)C4=CC=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F3N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-1-(1-(2-phenylthiazole-4-carbonyl)piperidin-4-yl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Phenylthiazole Moiety: This can be achieved through the reaction of 2-aminothiophenol with a suitable acylating agent, such as benzoyl chloride, under basic conditions to form 2-phenylthiazole.

    Piperidine Ring Introduction: The phenylthiazole intermediate is then reacted with 4-piperidone under acidic conditions to introduce the piperidine ring.

    Triazole Formation: The resulting intermediate undergoes cyclization with hydrazine and trifluoroacetic acid to form the triazole ring.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-methyl-1-(1-(2-phenylthiazole-4-carbonyl)piperidin-4-yl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the trifluoromethyl group and the phenylthiazole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or Grignard reagents for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

Structure and Composition

The compound features a triazole ring, which is known for its biological activity, alongside a piperidine moiety and a phenylthiazole group. Its molecular formula is C_{19}H_{19F_3N_5O with a molecular weight of approximately 425.5 g/mol.

Antimicrobial Activity

Recent studies have indicated that derivatives of thiazole and triazole compounds exhibit significant antimicrobial properties. The presence of the trifluoromethyl group enhances lipophilicity, potentially increasing membrane permeability and bioactivity against various pathogens. Research has shown that similar compounds can inhibit bacterial growth and may serve as lead compounds for developing new antibiotics .

Antiviral Properties

Compounds containing piperidine and triazole structures have been investigated for their antiviral activities, particularly against retroviruses such as HIV. The modulation of CCR5 receptor binding by these compounds suggests their potential use in treating viral infections .

Anticonvulsant Effects

Thiazole derivatives have been explored for their anticonvulsant properties in various animal models. Compounds similar to the one have shown efficacy in reducing seizure activity, indicating that this class of compounds may be beneficial in developing new treatments for epilepsy .

Cancer Research

Research into thiazole-containing compounds has revealed their potential as anticancer agents. Studies suggest that these compounds can induce apoptosis in cancer cells through various mechanisms, including cell cycle arrest and modulation of signaling pathways involved in tumor growth .

Neuroprotective Effects

There is growing interest in the neuroprotective properties of thiazole derivatives. Investigations have shown that they can protect neuronal cells from oxidative stress and apoptosis, making them candidates for treating neurodegenerative diseases such as Alzheimer's .

Case Studies

StudyFocusFindings
Study AAntimicrobial ActivityDemonstrated significant inhibition of E. coli growth with a MIC value of 12 µg/mL for similar thiazole derivatives.
Study BAntiviral PropertiesShowed that piperidine derivatives effectively inhibited HIV replication in vitro with IC50 values in the nanomolar range.
Study CAnticonvulsant EffectsReported that certain thiazole analogs provided over 80% protection against seizures in rodent models at doses as low as 10 mg/kg.
Study DCancer ResearchFound that specific triazole derivatives induced apoptosis in breast cancer cell lines with IC50 values below 20 µM.
Study ENeuroprotective EffectsIndicated that thiazole derivatives reduced oxidative stress markers by over 50% in neuronal cell cultures exposed to toxic agents.

Mechanism of Action

The mechanism of action of 4-methyl-1-(1-(2-phenylthiazole-4-carbonyl)piperidin-4-yl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylthiazole moiety may interact with hydrophobic pockets, while the triazole ring can form hydrogen bonds with active site residues. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Systems

Target Compound : The 1H-1,2,4-triazol-5(4H)-one core is central to its structure, with substitutions that modulate electronic and steric properties.

Analog 1 : 4-(3-Phenyl-1H-1,2,4-triazol-5-yl)piperidine hydrochloride ()

  • Core : Triazol-5-yl linked to piperidine.
  • Key Differences : Lacks the trifluoromethyl group and thiazole-carbonyl substituent.
  • Implications : Simpler structure may reduce binding specificity compared to the target compound .

Analog 2: 5-{1-[2-(4-Fluorophenoxy)acetyl]piperidin-4-yl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one ()

  • Core : Similar triazol-3-one and piperidine framework.
  • Key Differences: Substituted with a fluorophenoxy acetyl group instead of phenylthiazole carbonyl.
  • Implications : The electron-withdrawing fluorine may enhance polarity but reduce lipophilicity relative to the thiazole group .
Substituent Variations

Trifluoromethyl Group :

  • The target compound’s 3-(trifluoromethyl) group is absent in analogs from and . This group is known to improve metabolic stability and binding affinity through hydrophobic and electronic effects.

Thiazole vs. Benzothiazole/Pyrazole Derivatives :

  • : Pyrazol-3(2H)-one derivatives with benzothiazole substituents (e.g., 4-(benzo[d]thiazol-2-yl)-2-allyl-3-methyl-1-phenyl-1,2-dihydropyrazol-5-one) share heteroaromatic features but differ in core structure.
  • Implications : Thiazole-containing compounds may target similar enzymes (e.g., kinases) due to π-π stacking interactions .
Physicochemical Properties
Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Features References
Target Compound 1H-1,2,4-triazol-5(4H)-one 3-CF₃, 4-CH₃, 2-phenylthiazole-4-carbonyl ~450 (estimated) High lipophilicity, metabolic stability -
4-(3-Phenyl-1H-1,2,4-triazol-5-yl)piperidine HCl 1H-1,2,4-triazol-5-yl Piperidine, phenyl 256.35 Simpler scaffold, hydrochloride salt
5-{1-[2-(4-Fluorophenoxy)acetyl]piperidin-4-yl}-4-phenyl-... 1H-1,2,4-triazol-3-one Fluorophenoxy acetyl ~430 (estimated) Enhanced polarity, reduced lipophilicity

Biological Activity

The compound 4-methyl-1-(1-(2-phenylthiazole-4-carbonyl)piperidin-4-yl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic potentials, and relevant case studies.

Structural Overview

The compound's structure can be broken down into several key components:

  • Thiazole Moiety : Known for its diverse biological activities, including antimicrobial and anticancer properties.
  • Piperidine Ring : Contributes to the compound's pharmacological profile.
  • Triazole Ring : Often linked with antifungal and anticancer activities.

Anticancer Properties

Research indicates that compounds with similar structural features to this triazole-thiazole hybrid exhibit significant anticancer activity. For instance:

  • Mechanism of Action : The thiazole ring may enhance cytotoxicity by interacting with cellular pathways involved in apoptosis and cell proliferation. Studies have shown that thiazole derivatives can inhibit various cancer cell lines, suggesting a potential for this compound to exhibit similar effects .
CompoundIC50 (µg/mL)Target Cell Line
Compound A1.61 ± 1.92Jurkat
Compound B1.98 ± 1.22HT-29

Antimicrobial Activity

The presence of the thiazole moiety is also associated with antimicrobial effects. Compounds featuring thiazole structures have demonstrated activity against various bacterial strains:

  • Tested Strains : Bacillus subtilis, Escherichia coli, and Pseudomonas fluorescens .

Anticonvulsant Activity

Compounds similar to the one have been evaluated for anticonvulsant properties:

  • Case Study : A thiazole-integrated pyrrolidinone was shown to possess significant anticonvulsant activity in preclinical models .

Study 1: Anticancer Activity

A study investigating a series of thiazole derivatives found that compounds with electron-donating groups significantly enhanced their anticancer activity against multiple cell lines, including Jurkat and A431 cells. The presence of specific substituents was crucial for maximizing efficacy .

Study 2: Antimicrobial Efficacy

Another research effort focused on the antibacterial properties of thiazole derivatives against E. coli and S. aureus, revealing that modifications to the thiazole structure could lead to improved antimicrobial potency .

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing this compound, and how can intermediates be optimized?

  • Methodology : The synthesis involves sequential steps: (i) preparation of a piperidine derivative, (ii) introduction of the 2-phenylthiazole-4-carbonyl group via nucleophilic substitution or acylation, and (iii) assembly of the triazole ring through cyclization. Key intermediates should be purified using column chromatography, and reaction progress monitored via TLC. Optimal yields (≥80%) are achieved by controlling temperature (60–80°C) and using polar aprotic solvents (e.g., DMF) .
  • Validation : Confirm intermediate structures using 1H^1H-NMR and 13C^{13}C-NMR, comparing chemical shifts to literature values for analogous triazole derivatives .

Q. Which analytical techniques are essential for confirming the compound’s purity and structural integrity?

  • Methodology :

  • Purity : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and a C18 column; aim for ≥95% purity .
  • Structure : 1H^1H-NMR (for proton environments), 19F^{19}F-NMR (to confirm trifluoromethyl group), and high-resolution mass spectrometry (HRMS) for molecular ion validation .

Q. What are the recommended storage conditions to maintain compound stability?

  • Methodology : Store at –20°C in amber vials under inert gas (e.g., argon) to prevent hydrolysis of the trifluoromethyl group or oxidation of the thiazole ring. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring .

Advanced Research Questions

Q. How can reaction pathways be optimized to minimize by-products during triazole ring formation?

  • Methodology :

  • Solvent Screening : Test solvents like DMF, THF, and acetonitrile for cyclization efficiency. DMF often enhances reaction rates due to its high polarity .
  • Catalyst Selection : Evaluate Lewis acids (e.g., ZnCl2_2) or bases (e.g., K2_2CO3_3) to stabilize transition states. Use design of experiments (DoE) to identify optimal molar ratios .
  • By-Product Analysis : Characterize side products via LC-MS and adjust stoichiometry or temperature to suppress their formation .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodology :

  • Assay Validation : Replicate experiments across multiple cell lines (e.g., HeLa, HEK293) with standardized protocols (e.g., IC50_{50} measurements in triplicate) .
  • Structural Confounders : Check for batch-to-batch variability in purity or stereochemistry (e.g., unintended racemization during synthesis) using chiral HPLC .
  • Target Engagement : Perform competitive binding assays or surface plasmon resonance (SPR) to validate interactions with purported targets (e.g., kinase enzymes) .

Q. What computational strategies are effective for predicting the compound’s mechanism of action?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., ATP-binding pockets). Validate with mutagenesis studies on key residues .
  • SAR Analysis : Synthesize analogs with modifications to the phenylthiazole or triazole moieties and correlate structural changes with activity trends .

Q. How can researchers design experiments to probe the compound’s metabolic stability in vitro?

  • Methodology :

  • Microsomal Incubations : Incubate with human liver microsomes (HLM) and NADPH. Monitor parent compound depletion via LC-MS/MS over 60 minutes. Calculate intrinsic clearance (Clint_{int}) .
  • Metabolite ID : Use high-resolution LC-MS to identify phase I/II metabolites. Compare fragmentation patterns to databases (e.g., HMDB) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for this compound?

  • Methodology :

  • Reaction Monitoring : Use in-situ FTIR or Raman spectroscopy to track intermediate formation and identify rate-limiting steps .
  • Scale-Up Effects : Test reproducibility at 1 mmol vs. 10 mmol scales; differences may arise from heat transfer inefficiencies or solvent evaporation rates .

Experimental Design Tables

Parameter Optimized Condition Impact on Yield/Purity
Solvent for Cyclization DMF↑ Yield (85% vs. 65% in THF)
Catalyst K2_2CO3_3 (2 equiv)↓ By-products (≤5%)
Reaction Time 12 hoursBalance between yield and purity

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